molecular formula C16H23NO5 B3030103 (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid CAS No. 865704-62-7

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No. B3030103
CAS RN: 865704-62-7
M. Wt: 309.36
InChI Key: OKHSAIMUACRCDK-ZDUSSCGKSA-N
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Description

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, also known as ‘S-Benzyloxycarbonylaminomethylpropanoic acid’ (SBCAMP), is a natural organic compound that is commonly used in scientific research due to its various applications. SBCAMP is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, the compound has been studied for its potential to act as a drug target, and its biochemical and physiological effects have been explored.

Scientific Research Applications

1. Synthesis of Derivatives and Anti-Microbial Activity

(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has been used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which demonstrated strong anti-microbial activities against various microorganisms. This application highlights its potential in developing new antimicrobial agents (Pund et al., 2020).

2. Study of Peptide Conformation

The compound has been studied for its role in peptide conformation. For example, the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propanoic acid, was examined to understand the impact of N-methylation on peptide conformation (Jankowska et al., 2002).

3. Neuroexcitant Analog Synthesis

The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), used this compound as an intermediate. This application is significant in the field of neuropharmacology and the study of excitatory amino acids (Pajouhesh et al., 2000).

4. Key Intermediate in Natural Product Synthesis

This compound serves as a key intermediate in synthesizing biotin, a vital water-soluble vitamin. It plays a significant role in the metabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

5. Formation of Polyacetylenes

It has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of polymers with potential applications in materials science (Gao et al., 2003).

properties

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHSAIMUACRCDK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735099
Record name (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

CAS RN

865704-62-7
Record name (2S)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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